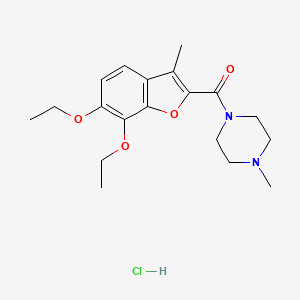
Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a benzofuran moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzofuran moiety. This is followed by the introduction of the piperazine ring and the subsequent functionalization of the molecule. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions for these reactions can vary widely, including temperature, pressure, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and benzofuran-containing molecules. These compounds may share structural similarities but can differ in their specific functional groups and overall properties.
Uniqueness
Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Piperazine derivatives have gained attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and neurology. This article focuses on the biological activity of Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride (CAS No. 40713-23-3), exploring its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26N2O4·ClH
- Molecular Weight : 382.93 g/mol
- Structure : The compound features a piperazine ring substituted with a benzofuran moiety, which is known for its potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Histone Deacetylase (HDAC) Inhibition : Piperazine derivatives have been investigated for their role as HDAC inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy. In vitro studies have demonstrated that certain piperazine-based compounds exhibit selective inhibition of HDAC isoforms, leading to the induction of apoptosis in cancer cells .
- Neurotransmitter Modulation : Compounds with piperazine structures often exhibit affinity for serotonin and dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits in psychiatric disorders .
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties:
- In Vitro Studies : The compound has been tested against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). Results indicated that it could inhibit cell proliferation and induce apoptosis at micromolar concentrations .
- Case Study : A study utilizing a zebrafish xenograft model demonstrated that this compound significantly reduced tumor growth and metastasis when administered at low doses, highlighting its potential as an effective anti-cancer agent .
Toxicity Profile
Toxicity assessments indicate that the compound has an LD50 value of 250 mg/kg in rodent models, suggesting moderate acute toxicity . Further studies are required to fully elucidate the safety profile and long-term effects.
Data Table: Summary of Biological Activities
Properties
CAS No. |
40713-23-3 |
|---|---|
Molecular Formula |
C19H27ClN2O4 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H26N2O4.ClH/c1-5-23-15-8-7-14-13(3)16(25-17(14)18(15)24-6-2)19(22)21-11-9-20(4)10-12-21;/h7-8H,5-6,9-12H2,1-4H3;1H |
InChI Key |
OUTKGVOYKKRULL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCN(CC3)C)C)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















